3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid

Physicochemical profiling Drug-likeness optimization Regioisomer selection

This compound is a regiospecific building block for kinase-focused libraries, uniquely positioning the carboxylic acid at the furan 3-position. This distinct architecture avoids the potency and selectivity pitfalls of common isomers (e.g., CAS 356575-75-2). The free acid handle enables direct amide coupling, saving a synthetic step versus ester analogs, and is mechanistically implicated in enzyme inhibition. Procuring this NLT 97% purity grade from ISO-certified sources ensures reproducible biological activity.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
CAS No. 1094432-81-1
Cat. No. B6612011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid
CAS1094432-81-1
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(OC=C3)C(=O)O
InChIInChI=1S/C14H9NO5/c16-12-9-3-1-2-4-10(9)13(17)15(12)7-8-5-6-20-11(8)14(18)19/h1-6H,7H2,(H,18,19)
InChIKeyIXNBGLHRSUWKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid (CAS 1094432-81-1): A Phthalimide-Furan Hybrid Building Block for Medicinal Chemistry Procurement


3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid (CAS 1094432-81-1; molecular formula C14H9NO5; MW = 271.22 g/mol) is a synthetic small-molecule building block that combines a phthalimide (isoindole-1,3-dione) moiety with a furan-2-carboxylic acid core via a methylene bridge at the furan 3-position . The compound belongs to the broader class of N-substituted phthalimide derivatives, a scaffold extensively explored for protein kinase inhibition, anticancer activity, and enzyme inhibition [1][2]. Its defined regiospecific substitution pattern and the presence of both a carboxylic acid handle and a phthalimide pharmacophore make it a versatile intermediate for amide coupling, esterification, and hydrazide formation, enabling rapid diversification in hit-to-lead or lead optimization campaigns .

Why In-Class Phthalimide-Furan Analogs Cannot Substitute for CAS 1094432-81-1 Without Quantitative Re-Validation


Although numerous phthalimide-furan conjugates share the same molecular formula (C14H9NO5, MW = 271.22) , the position of the carboxylic acid on the furan ring and the nature of the linker between the phthalimide and furan moieties profoundly alter hydrogen-bond donor/acceptor topology, LogP, and rotational freedom . The target compound’s unique 3‑substituted furan-2-carboxylic acid architecture positions the carboxyl group in a sterically and electronically distinct environment compared to its 5‑substituted positional isomer (CAS 356575-75-2) . In the isoindole‑1,3‑dione class, even minor N‑substituent changes shift xanthine oxidase IC50 values from 7.15 µM to 22.56 µM [1]; substituting furan‑regioisomers without re‑establishing structure‑activity relationships therefore risks potency loss, altered selectivity, or synthetic dead‑ends. Procurement decisions that treat these analogs as interchangeable without head‑to‑head comparative data carry a high probability of irreproducible results.

Quantitative Differentiation Evidence: CAS 1094432-81-1 Versus Closest Phthalimide-Furan Analogs


Regiospecific Furan Substitution: 3‑Carboxy vs. 5‑Carboxy Isomer LogP and TPSA Distinction

The target compound (CAS 1094432-81-1) bears the carboxylic acid at the furan 2‑position with the phthalimidomethyl substituent at the 3‑position, whereas the most common positional isomer (CAS 356575-75-2) locates the carboxylic acid at the isoindole 5‑position and attaches furan via N‑CH2 at the furan 2‑position . This regiospecific difference yields distinct computed physicochemical properties: the target compound has LogP = 1.774 and TPSA = 87.82 Ų , whereas the 5‑carboxy isomer exhibits LogP ≈ 2.47 and TPSA ≈ 88.00 Ų . The ~0.7 LogP unit difference translates to an approximately 5‑fold difference in calculated octanol/water partition coefficient, which can significantly influence membrane permeability and solubility in cell-based assays.

Physicochemical profiling Drug-likeness optimization Regioisomer selection

Synthetic Tractability: Direct Carboxylic Acid Handle vs. Ester Prodrug/Masked Forms

CAS 1094432-81-1 presents a free carboxylic acid at the furan 2‑position, enabling direct amide coupling (e.g., via EDCI/HOBt) without deprotection steps . The closest ester analog, 1,3‑dioxoisoindolin-2‑yl furan-2-carboxylate (CAS 63591-87-7), lacks this free acid functionality, requiring an additional hydrolysis step before further derivatization . The hydrazide derivative (CAS 1410555-93-9), while a direct downstream product of the target compound, is already one synthetic step removed (requiring hydrazinolysis) and loses the broad amide/ester coupling versatility of the parent acid . The target compound thus occupies a privileged position as the most synthetically versatile free-acid building block in this series, minimizing step count in library synthesis.

Parallel synthesis Amide coupling Building block reactivity

Class-Level Xanthine Oxidase Inhibitory Activity: N‑Substituted Phthalimide SAR Context

In a systematic SAR study of isoindoline-1,3‑dione derivatives, N‑substituted phthalimides bearing a carboxylic acid group exhibited xanthine oxidase (XO) inhibitory activity with IC50 values ranging from 7.15 µM to 22.56 µM across six compounds (2a–c, 3a–c) [1]. The free carboxylic acid on the isoindole ring was critical for hydrogen‑bonding interactions with the XO active site, and N‑phenyl substitution (compounds 2c, 3c) showed approximately 2‑fold better activity than N‑methyl or N‑ethyl analogs [2]. The target compound (CAS 1094432-81-1) incorporates both a carboxylic acid and an N‑alkyl (methylene‑furan) substitution pattern, placing it structurally between the N‑methyl (IC50 ≈ 22.56 µM for 2a) and N‑phenyl (IC50 ≈ 7.15 µM) potency extremes. This class‑level data provides a testable potency expectation range for the target compound in XO inhibition assays, offering an evidence‑based starting point for procurement decisions in gout or hyperuricemia programs.

Xanthine oxidase inhibition Gout/hyperuricemia Phthalimide SAR

Furan-Containing Phthalimides Demonstrated Cytotoxic Activity Across Five Human Cancer Cell Lines

Yang et al. (2010) synthesized a series of heterocycle-substituted phthalimide derivatives, including furan-containing analogs, and evaluated their cytotoxic activity against five human cancer cell lines in vitro [1]. The study explicitly demonstrated that the nature of the heterocyclic ring attached to the phthalimide scaffold modulates cytotoxic potency, and that furan-bearing derivatives contributed to the observed activity profile [2]. Separately, a 2023 study of phthalimide derivatives bearing carboxylic acid groups demonstrated potent aldose reductase inhibition (compound 6: IC50 = 1.649 µM), establishing that the carboxylic acid functionality on the phthalimide scaffold enhances enzyme inhibitory activity through improved hydrogen‑bonding interactions [3]. The target compound (CAS 1094432-81-1) combines both structural features—a furan heterocycle and a carboxylic acid—that independently confer biological activity in the phthalimide class, making it a rationally prioritized candidate for anticancer or enzyme inhibition screening libraries.

Anticancer screening Cytotoxicity panel Phthalimide-furan hybrids

Purity Tier Differentiation: NLT 97% (MolCore ISO-Certified) vs. Industry-Standard 95%

Multiple vendors supply CAS 1094432-81-1 at a standard purity of 95% . However, MolCore offers the compound at NLT 97% purity under an ISO-certified quality system, specifically targeting global pharmaceutical R&D and quality control applications . This 2% absolute purity differential can be significant in high‑sensitivity biochemical assays where minor impurities (e.g., residual phthalic anhydride or furan aldehyde precursors) may confound dose‑response measurements. For procurement officers selecting between suppliers, the availability of a higher-purity grade with documented quality system certification provides a verifiable differentiator that directly impacts assay reproducibility.

Analytical quality Procurement specification Reproducibility

Kinase Inhibitor Scaffold Potential: Phthalimide Patent Coverage Validates the Chemotype

U.S. Patent Application US20050182061 explicitly claims phthalimide compounds, including those bearing heterocyclic substituents, as inhibitors of AKT, PDK1, p70S6K, and ROCK kinases—validated oncology targets [1]. The claimed generic structure encompasses N‑substituted phthalimides with diverse aromatic and heteroaromatic attachments. The target compound (CAS 1094432-81-1), as an N‑(furan‑2‑carboxylic acid)methyl phthalimide, falls within the structural scope of this kinase inhibitor patent class [2]. Importantly, the patent demonstrates that the phthalimide core engages the ATP‑binding hinge region via hydrogen bonding, and the nature of the N‑substituent modulates kinase selectivity. For procurement in kinase‑focused drug discovery, this patent landscape provides both freedom‑to‑operate context and a validated chemotype hypothesis.

Kinase inhibition AKT/PDK1/p70S6K Intellectual property

Optimal Procurement and Research Deployment Scenarios for CAS 1094432-81-1


Hit-to-Lead Diversification in Kinase Inhibitor Programs

Given the patent-validated role of N‑substituted phthalimides as ATP‑competitive inhibitors of AKT, PDK1, and p70S6K kinases [1], CAS 1094432-81-1 is ideally suited as a diversification building block for amide library synthesis targeting the kinase hinge region. Its free carboxylic acid enables direct parallel amide coupling with diverse amine fragments without additional deprotection steps, saving 1 synthetic step compared to ester analogs (CAS 63591-87-7) . The regiospecific 3‑substituted furan‑2‑carboxylic acid architecture also provides a distinct hydrogen‑bond donor/acceptor topology compared to the 5‑carboxy isomer, potentially delivering differentiated kinase selectivity profiles.

Xanthine Oxidase Inhibitor Lead Optimization for Gout and Hyperuricemia

The class‑level evidence from Gunduğdu et al. (2020) demonstrates that N‑substituted phthalimide‑carboxylic acid derivatives inhibit xanthine oxidase with IC50 values between 7.15 and 22.56 µM [2]. CAS 1094432-81-1, as a carboxylic acid-bearing N‑alkyl phthalimide with a furan substituent, is positioned to be evaluated in this potency window. Researchers pursuing non‑purine XO inhibitors should prioritize this compound over the hydrazide analog (CAS 1410555-93-9) or the ester (CAS 63591-87-7), as the free carboxylic acid is mechanistically implicated in hydrogen‑bonding interactions with the enzyme active site.

Anticancer Screening Library Expansion with Furan-Phthalimide Hybrids

Yang et al. (2010) established that furan‑containing phthalimide derivatives exhibit cytotoxic activity across five human cancer cell lines, and independent studies confirm that the carboxylic acid functionality on the phthalimide scaffold enhances aldose reductase inhibition (IC50 = 1.649 µM for compound 6) [3][4]. CAS 1094432-81-1 uniquely combines both structural determinants of activity (furan heterocycle and carboxylic acid) within a single building block, making it a high‑priority inclusion in diversity‑oriented screening decks for oncology phenotypic assays. Procurement of the NLT 97% purity grade from ISO‑certified suppliers further ensures that observed biological activity can be confidently attributed to the parent compound rather than to impurities .

Biomass-Derived Sustainable Synthesis Research

Recent advances in tandem Diels-Alder aromatization chemistry enable the synthesis of phthalimide derivatives directly from biomass‑derived furanic dienes under mild, catalyst‑free conditions—a significantly more sustainable route than traditional phthalic anhydride‑amine condensation [5]. CAS 1094432-81-1, with its furan‑carboxylic acid core, is structurally amenable to this emerging green chemistry paradigm. Research groups focused on sustainable synthetic methodology should procure this compound as both a synthetic target and a benchmark substrate for evaluating novel Diels‑Alder aromatization protocols, particularly given its higher purity specification (NLT 97%) which facilitates cleaner reaction monitoring and yield determination.

Quote Request

Request a Quote for 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.